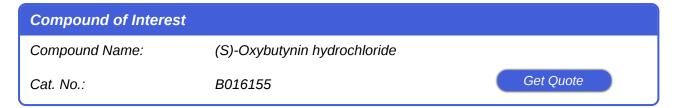




Spectroscopic Analysis of (S)-Oxybutynin Hydrochloride: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the spectroscopic analysis of **(S)-Oxybutynin hydrochloride**. The information herein is intended to guide researchers, scientists, and drug development professionals in the qualitative and quantitative analysis of this chiral compound, a critical aspect of quality control and characterization in the pharmaceutical industry.

Introduction

(S)-Oxybutynin hydrochloride is the (S)-enantiomer of oxybutynin, an anticholinergic medication used to treat overactive bladder.[1] As the pharmacological activity of chiral drugs can be enantiomer-specific, with one enantiomer being more potent or having a different side-effect profile, the spectroscopic analysis and enantiomeric purity determination of (S)-Oxybutynin hydrochloride are of paramount importance.[2][3] This document outlines the key spectroscopic techniques for its analysis, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of **(S)-Oxybutynin hydrochloride** is presented in the table below.



Property	Value	Reference
Chemical Name	(S)-4-(diethylamino)but-2-yn-1- yl 2-cyclohexyl-2-hydroxy-2- phenylacetate hydrochloride	[4]
Molecular Formula	C22H32CINO3	[5]
Molecular Weight	393.9 g/mol	[5]
Melting Point	117-118 °C	[4]
Appearance	White to almost white crystalline powder	[6]
Solubility	Readily soluble in water and acids	[3]
CAS Number	230949-16-3	[4]

Spectroscopic Analysis Protocols

This section details the experimental protocols for the spectroscopic analysis of **(S)**-**Oxybutynin hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of **(S)-Oxybutynin hydrochloride**.

Quantitative Data Summary



Nucleus	Solvent	Chemical Shift (δ) in ppm	Reference
¹ H NMR	DMSO-d ₆	0.9 to 1.1 (m, 4H), 1.1 to 1.2 (m, 7H), 1.3 (m, 1H), 1.4 (m, 1H), 1.6 (m, 2H), 1.7 (m, 1H), 2.9 (d, 4H), 4.1 (s, 2H), 4.8 (s, 2H), 5.7 (s, 1H), 7.2 (m, 1H), 7.3 (m, 2H), 7.5 (m, 2H), 11.4 (s, 1H)	[4]
¹³ C NMR	DMSO-d ₆	8.9, 25.1, 25.2, 25.8, 25.9, 40.5, 45.7, 46.8, 52.4, 75.4, 80.9, 83.8, 125.7, 127.2, 127.9, 141.1, 173.5	[4]

Experimental Protocol

- Sample Preparation:
 - Accurately weigh 5-10 mg of **(S)-Oxybutynin hydrochloride** standard.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (for a 400 MHz spectrometer):
 - ¹H NMR:
 - Pulse Program: Standard single pulse
 - Number of Scans: 16-32
 - Acquisition Time: ~3-4 seconds



Relaxation Delay: 1-2 seconds

o 13C NMR:

Pulse Program: Proton-decoupled single pulse

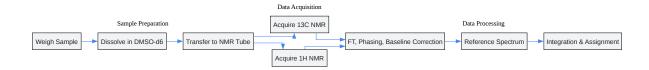
Number of Scans: 1024 or more (due to lower natural abundance)

■ Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase and baseline correct the resulting spectrum.
- Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 for 1 H and δ 39.52 for 13 C).
- Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and
 ¹³C NMR spectra.



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NMR Spectroscopy Workflow



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the **(S)-Oxybutynin hydrochloride** molecule. The spectrum of the racemate is expected to be nearly identical to that of the pure **(S)**-enantiomer.

Quantitative Data Summary (for racemic Oxybutynin Hydrochloride)

Technique	**Characteristic Peaks (cm ⁻¹) **	Reference
KBr	3511, 3444, 3323 (O-H, N-H stretches), 3098, 3040 (C-H aromatic stretch), 2930, 2857 (C-H aliphatic stretch), 1742 (C=O ester stretch)	[4]

Experimental Protocol (Attenuated Total Reflectance - ATR)

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the (S)-Oxybutynin hydrochloride powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

• Instrument Parameters:

Scan Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32



- · Data Acquisition and Processing:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption bands.



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IR Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **(S)**-**Oxybutynin hydrochloride**, confirming its molecular structure.

Quantitative Data Summary

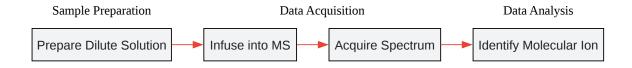
Technique	m/z (Mass-to- Charge Ratio)	Interpretation	Reference
ESI-MS	358.23	[M+H]+ (protonated molecule)	Calculated from Molecular Formula

Experimental Protocol (Electrospray Ionization - ESI)

Sample Preparation:



- Prepare a dilute solution of (S)-Oxybutynin hydrochloride (approximately 1-10 μg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
- Instrument Parameters (Direct Infusion):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Capillary Voltage: 3-5 kV
 - Nebulizer Gas (N₂): Instrument-dependent, typically 10-20 psi
 - Drying Gas (N₂): Instrument-dependent, typically 5-10 L/min at 250-350 °C
 - Mass Range: m/z 100-500
- Data Acquisition and Analysis:
 - Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 μL/min).
 - Acquire the mass spectrum.
 - Identify the molecular ion peak [M+H]⁺ and any significant fragment ions.



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Mass Spectrometry Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for the quantitative analysis of **(S)-Oxybutynin hydrochloride**, typically for concentration determination in solution.



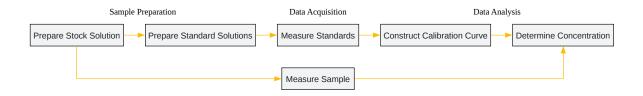
Quantitative Data Summary

Solvent	λmax (nm)	Reference
0.1 N HCl	210	[1]
pH 6.8 Phosphate Buffer	215	[1]

Experimental Protocol

- · Sample Preparation:
 - Prepare a stock solution of (S)-Oxybutynin hydrochloride of a known concentration (e.g., 100 μg/mL) in the chosen solvent (e.g., 0.1 N HCl).
 - Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
- Instrument Parameters:
 - Wavelength Range: 200-400 nm
 - Blank: Use the same solvent as used for sample preparation.
- Data Acquisition and Analysis:
 - Record the UV-Vis spectrum for each standard solution and the unknown sample.
 - Determine the wavelength of maximum absorbance (λmax).
 - Measure the absorbance of each standard solution at λmax.
 - Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
 - Measure the absorbance of the unknown sample at λ max and determine its concentration using the calibration curve.





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UV-Vis Spectroscopy Workflow

Conclusion

The spectroscopic techniques and protocols outlined in this document provide a comprehensive framework for the analysis of **(S)-Oxybutynin hydrochloride**. Proper application of these methods is essential for ensuring the identity, purity, and quality of this important pharmaceutical compound. For regulatory submissions, it is crucial to validate these analytical methods according to the relevant guidelines (e.g., ICH).

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